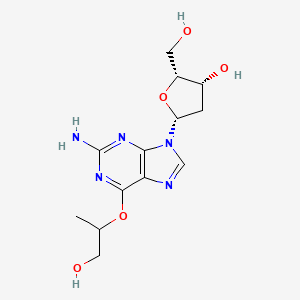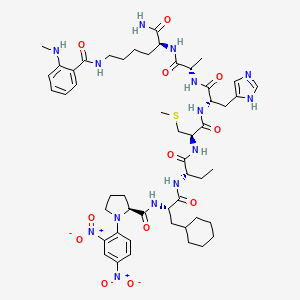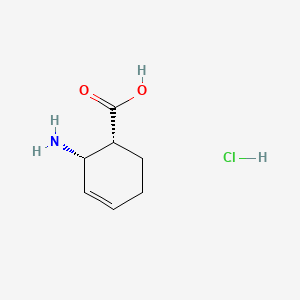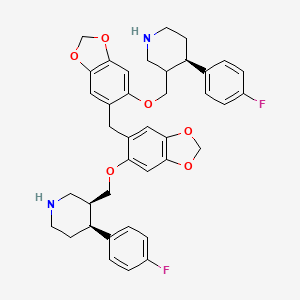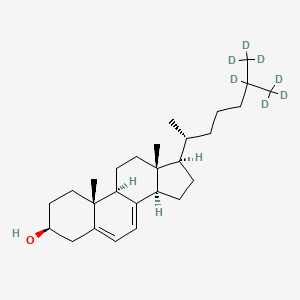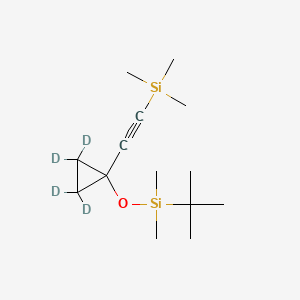
Clindamycin 2,4-Diphosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Clindamycin 2,4-Diphosphate is a semi-synthetic antibiotic . It is an impurity of Clindamycin, which is used to treat serious infections caused by susceptible anaerobic, streptococcal, staphylococcal, and pneumococcal bacteria . The molecular formula of Clindamycin 2,4-Diphosphate is C18 H35 Cl N2 O11 P2 S and its molecular weight is 584.94 .
Molecular Structure Analysis
The crystal structures of two Clindamycin phosphate solvates, a dimethyl sulfoxide (DMSO) solvate and a methanol/water solvate (solvate V), have been determined by single crystal X-ray diffraction . Very different hydrogen bonding networks exist among the host-host and host-solvent molecules in the two crystal structures .Chemical Reactions Analysis
The thermal stabilities of the two solvates upon heating and desolvation were studied. When the temperature was above the boiling point of methanol, solvate V converted to a polymorphic phase after a one-step desolvation process, whereas the desolvation temperature of the DMSO solvate was below the boiling point of DMSO .Physical And Chemical Properties Analysis
The investigated Clindamycin phosphate samples exhibit certain differences in surface free energy values as well as in surface morphology and thermal behavior . The samples have different melting points e.g. “onset” temperatures .科学的研究の応用
Dermatological Applications
Clindamycin is a highly effective antibiotic of the lincosamide class, widely used for decades to treat a range of skin and soft tissue infections in dermatology . It is commonly prescribed for acne vulgaris, with current practice standards utilizing fixed-combination topicals containing clindamycin that prevent Cutibacterium acnes growth and reduce inflammation associated with acne lesion formation .
Treatment of Folliculitis and Rosacea
Certain clinical presentations of folliculitis and rosacea are also responsive to clindamycin, demonstrating its suitability and versatility as a treatment option .
Treatment of Staphylococcal Infections
Staphylococcal infections are another area where clindamycin has shown effectiveness .
Treatment of Hidradenitis Suppurativa
Hidradenitis suppurativa, a painful, long-term skin condition, has also been treated effectively with clindamycin .
Anti-Inflammatory Properties
Apart from its antibacterial properties, clindamycin also has anti-inflammatory properties, which can help to ameliorate inflammation in acne .
Increased Aqueous Solubility
The topical application of clindamycin phosphate can replace the parent drug clindamycin due to its higher aqueous solubility .
Special Populations
Special populations like pediatrics and pregnant women have altered cytochrome P450 (CYP)3A4 activity. As clindamycin is metabolized by the CYP3A4/5 enzymes to bioactive N-demethyl and sulfoxide metabolites, knowledge of the potential relevance of the drug’s metabolites and disposition in special populations is of interest .
作用機序
Target of Action
Clindamycin 2,4-Diphosphate, like its parent compound Clindamycin, primarily targets the 50S ribosomal subunit of bacteria . This subunit plays a crucial role in protein synthesis, making it a key target for many antibiotics.
Mode of Action
Clindamycin disrupts protein synthesis by binding to the 23S RNA of the 50S subunit of the bacterial ribosome . It interferes with the transpeptidation reaction , thereby inhibiting early chain elongation . This interaction impedes both the assembly of the ribosome and the translation process .
Biochemical Pathways
The primary biochemical pathway affected by Clindamycin is the protein synthesis pathway in bacteria. By binding to the 50S ribosomal subunit, Clindamycin prevents the formation of peptide bonds, effectively halting the growth and reproduction of the bacteria .
Pharmacokinetics
It’s also known that Clindamycin is metabolized by the CYP3A4/5 enzymes . .
Result of Action
The primary result of Clindamycin’s action is the inhibition of bacterial growth and reproduction. By disrupting protein synthesis, Clindamycin causes changes in the bacterial cell wall surface, which decreases adherence of bacteria to host cells and increases intracellular killing of organisms .
Action Environment
The efficacy and stability of Clindamycin 2,4-Diphosphate could potentially be influenced by various environmental factors. For instance, the presence of other drugs could impact its effectiveness. One study found that co-treatment with rifampicin significantly decreases clindamycin concentrations . .
Safety and Hazards
Clindamycin can cause diarrhea, which may be severe or lead to serious, life-threatening intestinal problems . Before using clindamycin, individuals should tell their doctor if they have kidney disease, liver disease, an intestinal disorder such as colitis or Crohn’s disease, or a history of asthma, eczema, or allergic skin reaction . It is also recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye .
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway of Clindamycin 2,4-Diphosphate involves the conversion of Clindamycin to its phosphate derivative, followed by the reaction of the phosphate derivative with 2,4-dichlorophenyl phosphorodichloridate.", "Starting Materials": [ "Clindamycin", "2,4-dichlorophenyl phosphorodichloridate", "Triethylamine", "Methanol", "Chloroform", "Sodium hydroxide", "Hydrochloric acid", "Water" ], "Reaction": [ "Clindamycin is dissolved in methanol and treated with sodium hydroxide to form Clindamycin phosphate.", "The resulting Clindamycin phosphate is then treated with 2,4-dichlorophenyl phosphorodichloridate in the presence of triethylamine to form Clindamycin 2,4-Diphosphate.", "The reaction mixture is then extracted with chloroform and the organic layer is washed with water and dried over anhydrous sodium sulfate.", "The solvent is then evaporated under reduced pressure to obtain Clindamycin 2,4-Diphosphate as a white solid." ] } | |
CAS番号 |
1309048-48-3 |
製品名 |
Clindamycin 2,4-Diphosphate |
分子式 |
C₁₈H₃₅ClN₂O₁₁P₂S |
分子量 |
584.94 |
同義語 |
Methyl 7-chloro-6,7,8-trideoxy-6-[[[(2S,4R)-1-methyl-4-propyl-2-pyrrolidinyl]carbonyl]amino]-1-thio-L-threo-α-D-galacto-octopyranoside 2,4-bis(Dihydrogen Phosphate) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[4-(Methoxymethoxy)phenyl]piperazine](/img/structure/B1146821.png)
